
Ilginatinib hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has shown significant efficacy in treating myeloproliferative neoplasms, particularly those involving the JAK2V617F mutation . This compound is notable for its high selectivity and potency, making it a promising candidate for therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NS-018 hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary, but it generally involves the following steps:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups to enhance selectivity and potency.
- Purification and crystallization to obtain the final product in its hydrochloride form.
Industrial Production Methods: Industrial production of NS-018 hydrochloride follows Good Manufacturing Practices (GMP) to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by rigorous quality control measures to ensure the final product meets all regulatory standards .
Analyse Chemischer Reaktionen
Reaktionstypen: NS-018 Hydrochlorid unterliegt aufgrund seiner aromatischen und heterocyclischen Strukturen hauptsächlich Substitutionsreaktionen. Unter bestimmten Bedingungen kann es auch an Oxidations- und Reduktionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Umfassen typischerweise nucleophile oder elektrophile Reagenzien unter milden bis moderaten Bedingungen.
Oxidationsreaktionen: Können unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.
Reduktionsreaktionen: Umfassen häufig Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können Substitutionsreaktionen verschiedene substituierte Derivate liefern, während Oxidations- und Reduktionsreaktionen die an dem Molekül vorhandenen funktionellen Gruppen verändern können .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Ilginatinib has been investigated primarily for its use in treating myeloproliferative neoplasms (MPNs), specifically:
- Primary Myelofibrosis
- Post-Polycythemia Vera Myelofibrosis
- Post-Essential Thrombocythemia Myelofibrosis
Clinical Trials
- Phase 1/Phase 2 Study : A study assessed the safety and tolerability of oral Ilginatinib in patients with myelofibrosis. Results indicated significant reductions in spleen size and improvements in associated symptoms .
- Efficacy Study : Another trial compared Ilginatinib to best available therapy (BAT) in myelofibrosis patients, focusing on efficacy and safety outcomes .
Preclinical Findings
In preclinical models, Ilginatinib hydrochloride has demonstrated several beneficial effects:
- In Vivo Studies : In murine models with JAK2V617F mutations, Ilginatinib significantly reduced leukocytosis, hepatosplenomegaly, and extramedullary hematopoiesis while improving nutritional status and prolonging survival .
- Cell Culture Studies : It was shown to suppress erythropoietin-independent colony formation from polycythemia vera patients' cells and inhibit the phosphorylation of STAT3 in myelodysplastic syndrome-derived cells .
Case Study 1: Efficacy in Myelofibrosis
A clinical trial involving patients with primary myelofibrosis reported a notable reduction in spleen size after treatment with Ilginatinib. Patients also experienced symptomatic relief, indicating the drug's potential as a therapeutic option for managing myelofibrosis-related complications .
Case Study 2: Safety Profile
In a safety study involving Ilginatinib, adverse effects were monitored closely. The compound was generally well-tolerated among participants, with manageable side effects that did not lead to significant discontinuation rates .
Comparative Data Table
Parameter | This compound | Other JAK Inhibitors |
---|---|---|
Target Kinase | JAK2 | JAK1/JAK2/JAK3 |
IC50 (JAK2) | 0.72 nM | Varies |
Clinical Indications | Myelofibrosis | Various (e.g., RA) |
Development Status | Phase 2 | Approved/Investigational |
Common Side Effects | Fatigue, cytopenias | Varies |
Wirkmechanismus
NS-018 hydrochloride exerts its effects by selectively inhibiting the activity of JAK2 and Src-family kinases. The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream signaling molecules. This inhibition disrupts the JAK/STAT signaling pathway, which is crucial for the proliferation and survival of certain cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ruxolitinib: Another JAK2 inhibitor used for treating myelofibrosis and polycythemia vera.
Fedratinib: A selective JAK2 inhibitor with similar applications in myeloproliferative neoplasms.
Momelotinib: Targets JAK1 and JAK2, used in the treatment of myelofibrosis.
Uniqueness of NS-018 Hydrochloride: NS-018 hydrochloride stands out due to its higher selectivity for JAK2 over other JAK-family kinases and its additional inhibition of Src-family kinases. This dual inhibition enhances its therapeutic potential and reduces the likelihood of resistance development .
Biologische Aktivität
Ilginatinib hydrochloride, also known as NS-018, is a selective inhibitor of Janus kinase 2 (JAK2) that has shown promise in the treatment of myeloproliferative neoplasms (MPNs), particularly myelofibrosis (MF). This article will explore its biological activity, including in vitro and in vivo studies, mechanisms of action, and clinical trial results.
Ilginatinib specifically targets JAK2, a key player in the signaling pathways of various hematopoietic growth factors. Upon binding to its receptor, JAK2 undergoes autophosphorylation and activates the JAK-STAT signaling pathway, which is crucial for cell proliferation and survival. Ilginatinib inhibits this pathway, leading to reduced cell proliferation in JAK2-dependent malignancies.
In Vitro Biological Activity
In vitro studies have demonstrated that Ilginatinib has a potent inhibitory effect on JAK2 with an IC50 of less than 1 nM. It exhibits a selectivity ratio of 30-50 times greater for JAK2 over other JAK family members such as JAK1, JAK3, and Tyk2. This specificity is critical for minimizing off-target effects and enhancing therapeutic efficacy in treating conditions associated with aberrant JAK2 activation, such as those with the JAK2V617F mutation.
Table 1: In Vitro Activity of Ilginatinib
Target Kinase | IC50 (nM) | Selectivity Ratio |
---|---|---|
JAK2 | <1 | 30-50x over JAK1, JAK3 |
Src-family kinases | Varies | Not specified |
In Vivo Efficacy
In vivo studies have corroborated the findings from in vitro assays. For instance, Ilginatinib significantly reduced splenomegaly and prolonged survival in murine models inoculated with Ba/F3 cells harboring the JAK2V617F mutation. Furthermore, it effectively decreased leukocytosis and improved overall health metrics in transgenic mice expressing this mutation.
Key Findings from Animal Studies
- Erythropoietin-independent colony formation : Ilginatinib preferentially suppressed colony formation from polycythemia vera patients.
- Survival Extension : Mice treated with Ilginatinib showed prolonged survival compared to control groups.
- Reduction of Extramedullary Hematopoiesis : Treatment led to significant decreases in extramedullary hematopoiesis.
Clinical Trials
Ilginatinib is currently undergoing clinical trials to evaluate its safety and efficacy in patients with myelofibrosis. A Phase 2 study (NCT04854096) is comparing Ilginatinib against best available therapy (BAT) for patients with severe thrombocytopenia. Preliminary results suggest that Ilginatinib not only improves hematologic parameters but also enhances quality of life for patients.
Summary of Clinical Trial Design
Study Phase | Design | Population | Primary Endpoint |
---|---|---|---|
Phase 1/2 | Open-label, multicenter | Patients with myelofibrosis | Efficacy and safety |
Phase 2b | Randomized controlled | Patients with severe thrombocytopenia | Comparison with BAT |
Case Studies
Recent case studies highlight the effectiveness of Ilginatinib in individual patients suffering from myelofibrosis. One notable case involved a patient with severe thrombocytopenia who showed significant improvement in platelet counts and overall health after initiating treatment with Ilginatinib.
Eigenschaften
IUPAC Name |
6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN7.ClH/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21;/h3-14H,1-2H3,(H2,24,26,27,28);1H/t14-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNVGPXGVAXXSH-UQKRIMTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.